

Application Notes & Protocols: Characterization of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

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Compound of Interest

Compound Name: Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Cat. No.: B1530488

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Introduction

In pharmaceutical development, the rigorous characterization of novel chemical entities, intermediates, and active pharmaceutical ingredients (APIs) is paramount to ensuring product safety, efficacy, and quality. **Methyl 3-acetoxy-5-amino-4-methoxybenzoate** is a substituted aromatic compound incorporating multiple functional groups: a primary aromatic amine, a methyl ester, an acetoxy group, and a methoxy ether. This structural complexity necessitates a multi-faceted analytical approach to confirm its identity, purity, and impurity profile.

This guide provides a comprehensive framework of analytical methodologies for the complete characterization of **Methyl 3-acetoxy-5-amino-4-methoxybenzoate**. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the selection of techniques and parameters. This integrated strategy ensures a thorough understanding of the molecule, in alignment with regulatory expectations for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

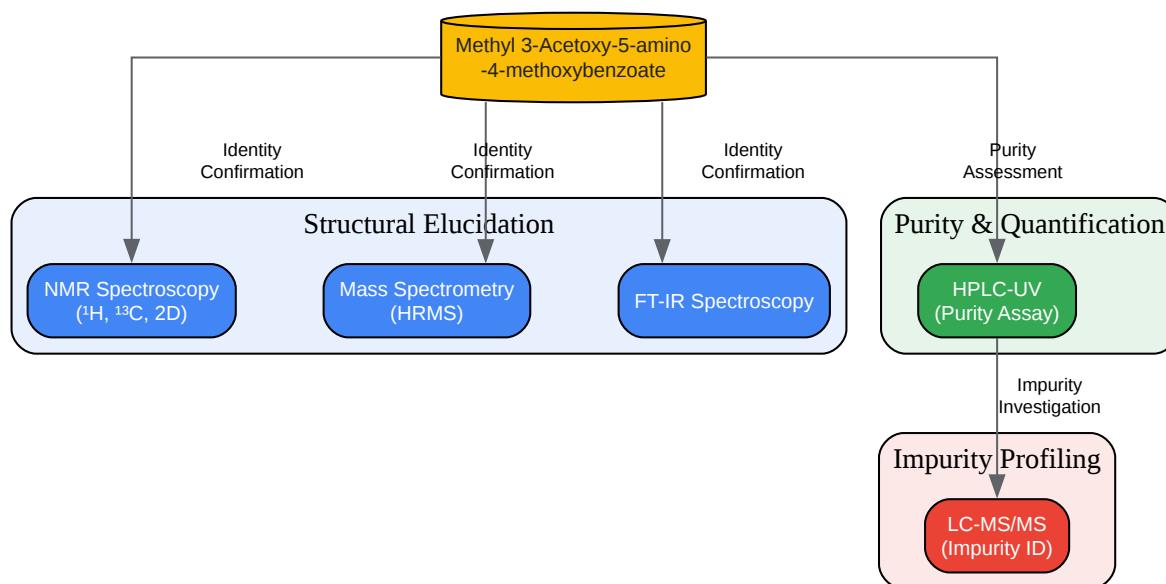
A foundational step in any analytical endeavor is to tabulate the known physical and chemical properties of the target analyte. This information is crucial for selecting appropriate solvents,

estimating response in various detectors, and interpreting spectral data.

Property	Value	Source
Molecular Formula	$C_{11}H_{13}NO_5$	-
Molecular Weight	239.23 g/mol	-
Appearance	Expected to be a solid	-
Key Functional Groups	Aromatic Ring, Primary Amine (-NH ₂), Methyl Ester (-COOCH ₃), Acetoxy (-OCOCH ₃), Methoxy (-OCH ₃)	-

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a high-confidence profile of the molecule.



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Caption: Integrated workflow for the comprehensive characterization of the target compound.

Part I: Structural Elucidation Methodologies

The primary objective is to unequivocally confirm that the synthesized molecule has the correct structure. This is achieved by probing the molecular formula, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure determination. ^1H NMR provides information on the number and environment of protons, while ^{13}C NMR reveals the carbon skeleton.

Protocol: ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good starting choice for polar aromatic compounds as it can solubilize the analyte and its impurities, and the amine protons are less likely to exchange rapidly.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum with a spectral width of approximately 220 ppm.

- A greater number of scans will be required due to the lower natural abundance of ^{13}C .
- Data Interpretation: Correlate the observed chemical shifts, integrations (for ^1H), and multiplicities with the expected structure.[5][6][7][8][9]

Expected Spectral Data (Predicted):

The following table outlines the predicted chemical shifts based on additivity rules and data from analogous structures.[5][7] Actual values must be determined experimentally.

^1H NMR (Predicted)	δ (ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	7.0 - 7.5	s, s	1H, 1H	Ar-H
Amine Protons	4.5 - 5.5	br s	2H	-NH ₂
Methoxy Protons	~3.8	s	3H	-OCH ₃ (on ring)
Methyl Ester Protons	~3.7	s	3H	-COOCH ₃
Acetoxy Protons	~2.2	s	3H	-OCOCH ₃

^{13}C NMR (Predicted)	δ (ppm)	Assignment
Carbonyls	165 - 170	C=O (Ester & Acetoxy)
Aromatic Carbons	110 - 155	Ar-C
Methoxy Carbon	~56	-OCH ₃ (on ring)
Methyl Ester Carbon	~52	-COOCH ₃
Acetoxy Carbon	~21	-OCOCH ₃

Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Fragmentation patterns obtained via MS/MS analysis further corroborate the proposed structure.[10][11][12]

Protocol: LC-HRMS (ESI+) Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
- LC Method: Use a simple isocratic or gradient elution with a C18 column and a mobile phase of water and acetonitrile (both with 0.1% formic acid) to introduce the sample.
- MS Acquisition:
 - Operate in positive ion mode (ESI+) as the primary amine is readily protonated.
 - Acquire full scan data over a mass range of m/z 100-500.
 - Perform a data-dependent MS/MS experiment to obtain fragmentation spectra of the most intense ions.
- Data Analysis:
 - Determine the accurate mass of the protonated molecular ion $[M+H]^+$.
 - Use the instrument software to predict the elemental formula and compare it to the theoretical value ($C_{11}H_{14}NO_5^+$).
 - Interpret the fragmentation pattern.

Expected Mass Spectrometry Data:

Ion	Theoretical m/z	Description
$[M+H]^+$	240.0866	Protonated Molecular Ion
$[M-COCH_2]^+$	198.0761	Loss of ketene from the acetoxy group
$[M-CH_3CO]^+$	197.0688	Loss of acetyl radical
$[M-OCH_3]^+$	209.0604	Loss of methoxy radical from ester

Rationale for Fragmentation: Aromatic esters commonly lose the alkoxy radical (\bullet OR) to form a stable acylium ion.[\[10\]](#)[\[11\]](#)[\[13\]](#) The acetoxy group can undergo a characteristic loss of neutral ketene ($CH_2=C=O$).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
- Acquisition: Collect the spectrum over the range of $4000-650\text{ cm}^{-1}$. Acquire a background spectrum first, then the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups in the molecule.

Expected Characteristic IR Absorption Bands:

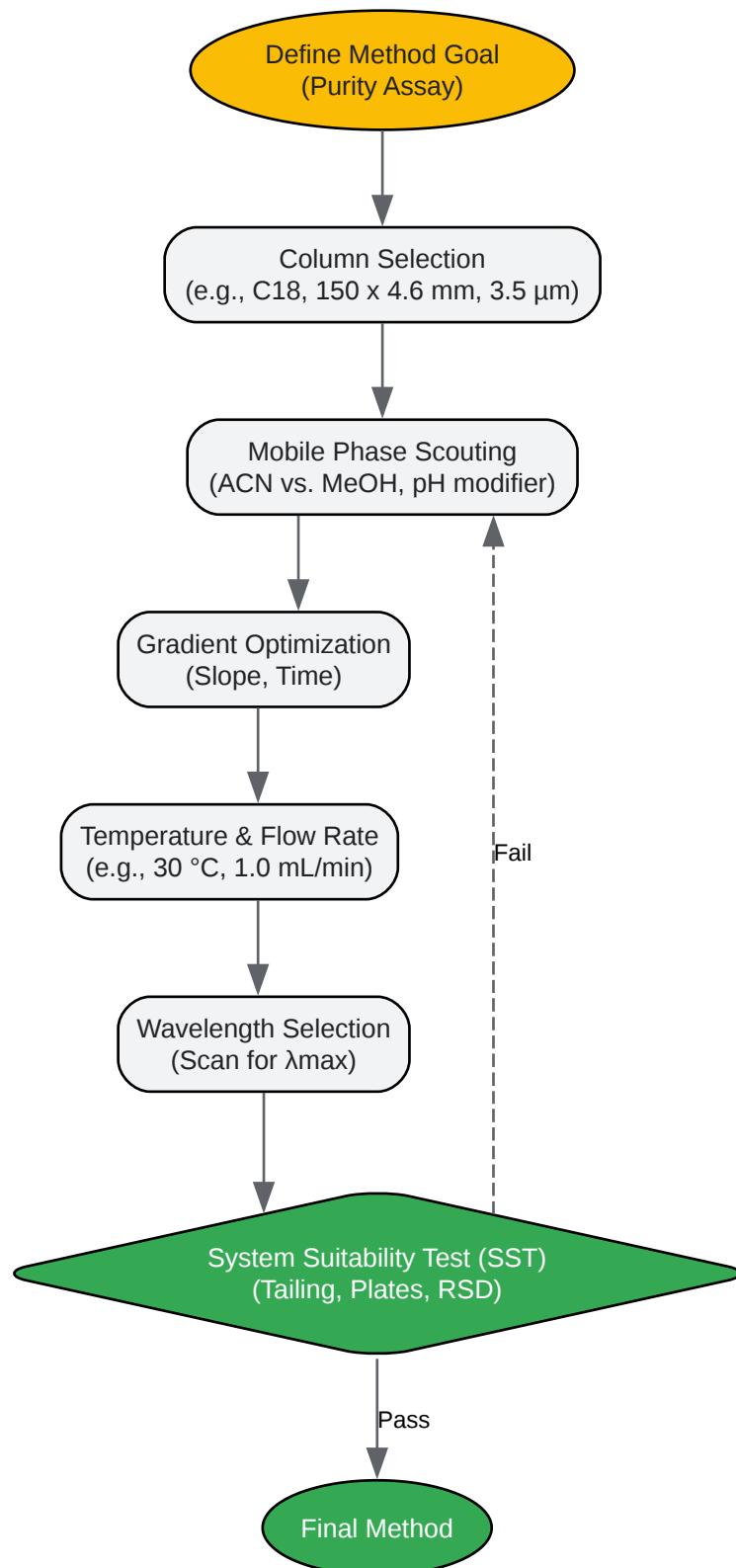
Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3450 - 3300	Medium	N-H Stretch (asymmetric & symmetric)	Primary Amine
3100 - 3000	Medium	C-H Stretch	Aromatic
2990 - 2850	Medium	C-H Stretch	Aliphatic (Methyl)
~1760	Strong	C=O Stretch	Acetoxy Ester
~1720	Strong	C=O Stretch	Methyl Ester
1620 - 1580	Medium	C=C Stretch / N-H Bend	Aromatic / Amine
1250 - 1000	Strong	C-O Stretch	Esters, Ether

Part II: Purity Determination and Quantification

Once the structure is confirmed, the next critical step is to determine the purity of the bulk material. HPLC with UV detection is the industry-standard technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is ideal for separating polar to moderately non-polar compounds. It provides excellent resolution, sensitivity, and reproducibility for quantifying the main component and detecting impurities. Method development aims to achieve a symmetric peak for the main component, well-resolved from any potential impurities.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

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Caption: Workflow for HPLC method development.

Protocol: Reversed-Phase HPLC-UV Method

• Standard and Sample Preparation:

- Stock Standard: Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL solution.
- Working Sample: Prepare the sample to be tested at the same concentration as the standard.

• Instrumentation & Conditions:

- Use a standard HPLC system with a UV/PDA detector.
- The following conditions serve as a robust starting point. Adjustments are permissible within the guidelines of USP <621>.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Parameter	Recommended Starting Condition	Rationale
Column	C18, 150 x 4.6 mm, 3.5 μ m	Good retention for moderately polar compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acid modifier protonates the amine, improving peak shape.
Mobile Phase B	0.1% Acetonitrile	Common organic solvent with good UV transparency.
Gradient	10% B to 90% B over 15 min	To elute the main peak and any potential impurities.
Flow Rate	1.0 mL/min	Standard for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Injection Vol.	5 μ L	Balances sensitivity and peak shape.
Detection	UV at λ max (e.g., ~254 nm or determined by PDA)	Maximize sensitivity for the analyte.

- System Suitability Testing (SST):

- Before sample analysis, perform at least five replicate injections of the standard solution.
- The system is deemed suitable for use if it meets pre-defined criteria based on ICH Q2(R1) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Tailing Factor: ≤ 1.5 (ensures peak symmetry).
- Theoretical Plates: > 2000 (ensures column efficiency).
- %RSD of Peak Area: $\leq 1.0\%$ (ensures injection precision).

- Quantification (Purity by Area %):

- Inject the sample solution.
- Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
- $\text{Purity (\%)} = (\text{Area_main_peak} / \text{Total_Area_all_peaks}) * 100$

Part III: Impurity Profiling

Rationale: Identifying and characterizing impurities is a critical regulatory requirement. LC-MS is the premier technique for this task, as it can provide molecular weights and structural fragments of unknown peaks detected in the HPLC-UV analysis.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

Protocol: LC-MS for Impurity Identification

- Methodology: Couple the validated HPLC method directly to a mass spectrometer (e.g., Q-TOF or Ion Trap). It is essential that the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile buffers like phosphate).
- Analysis:
 - Inject a concentrated sample to ensure impurities are above the limit of detection for the MS.
 - Acquire full scan MS and data-dependent MS/MS data for all chromatographic peaks.
- Interpretation:
 - For each impurity peak, determine its molecular weight from the MS data.
 - Propose potential structures based on the MS/MS fragmentation pattern and knowledge of the synthetic process (e.g., starting materials, reagents, expected by-products).

Conclusion

The analytical characterization of **Methyl 3-acetoxy-5-amino-4-methoxybenzoate** requires an orthogonal, multi-technique approach. The combination of NMR, HRMS, and FT-IR provides unequivocal structural confirmation. A validated, stability-indicating HPLC-UV method is

essential for determining purity and quantifying the analyte. Finally, LC-MS serves as a powerful tool for the identification and profiling of potential process-related and degradation impurities. This comprehensive strategy ensures a deep understanding of the molecule and satisfies the stringent requirements of the pharmaceutical industry.

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